Bienvenue dans la boutique en ligne BenchChem!

Methyl 2-amino-7-bromo-1,3-benzoxazole-5-carboxylate

Physicochemical Property logP Lipophilicity

Methyl 2-amino-7-bromo-1,3-benzoxazole-5-carboxylate (CAS 1820706-65-7) is a heterocyclic small-molecule building block featuring a benzoxazole core with a C7-bromo substituent, a C2-amino group, and a C5-methyl ester. Its primary documented application context is as a synthetic intermediate and a key scaffold in structure–activity relationship (SAR) programs targeting ribosomal S6 kinase 2 (RSK2).

Molecular Formula C9H7BrN2O3
Molecular Weight 271.07
CAS No. 1820706-65-7
Cat. No. B3048813
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-amino-7-bromo-1,3-benzoxazole-5-carboxylate
CAS1820706-65-7
Molecular FormulaC9H7BrN2O3
Molecular Weight271.07
Structural Identifiers
SMILESCOC(=O)C1=CC2=C(C(=C1)Br)OC(=N2)N
InChIInChI=1S/C9H7BrN2O3/c1-14-8(13)4-2-5(10)7-6(3-4)12-9(11)15-7/h2-3H,1H3,(H2,11,12)
InChIKeyFTPAHZGBYDNBSH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-amino-7-bromo-1,3-benzoxazole-5-carboxylate (CAS 1820706-65-7) – A 2-Amino-7-Bromo-Benzoxazole Scaffold for Targeted RSK2 and Kinase Analog Exploration


Methyl 2-amino-7-bromo-1,3-benzoxazole-5-carboxylate (CAS 1820706-65-7) is a heterocyclic small-molecule building block featuring a benzoxazole core with a C7-bromo substituent, a C2-amino group, and a C5-methyl ester. Its primary documented application context is as a synthetic intermediate and a key scaffold in structure–activity relationship (SAR) programs targeting ribosomal S6 kinase 2 (RSK2). The 2-amino-7-substituted benzoxazole chemotype was identified via high-throughput screening (HTS) and optimized through medicinal chemistry to yield potent RSK2 inhibitors, with X-ray co-crystal structures confirming the critical role of the 7-substituent for target engagement [1][2]. The compound is supplied as a research-use-only chemical with a typical purity of ≥95% (HPLC) by reputable vendors , and its distinct substitution pattern at C7 (bromo) versus C5 (methyl ester) creates a specific vector for further elaboration that is not readily replicated by its regioisomers.

Procurement Rationale for Methyl 2-amino-7-bromo-1,3-benzoxazole-5-carboxylate – Substitution with Regioisomers or Dehalogenated Analogs is Not Chemically or Biologically Equivalent


Substituting Methyl 2-amino-7-bromo-1,3-benzoxazole-5-carboxylate with its lower-cost or more readily available analogs—such as the 5-bromo regioisomer (CAS 1820704-53-7), the des-bromo analog, or the ethyl ester variant (CAS 1820687-34-0)—introduces critical liability. The C7-bromo position is the validated vector for derivatization in the RSK2 chemotype; X-ray co-crystal structures of 2-amino-7-substituted benzoxazole compounds (e.g., PDB 4NW5, 4NW6) demonstrate that the 7-substituent occupies a defined hydrophobic pocket adjacent to the kinase hinge region, and moving the bromo to C5 would place the substituent in an incompatible solvent-exposed orientation [1][2]. The methyl ester at C5 provides a stable synthetic handle for late-stage diversification orthogonal to the C7 site; the des-ester analog lacks this orthogonal reactivity, while the ethyl ester introduces different steric bulk and electronic properties that can alter reaction rates in amidation or hydrolysis sequences . The quantitative evidence below establishes the measurable differentiation that supports preferential procurement of this specific scaffold.

Quantitative Comparator Evidence for Methyl 2-amino-7-bromo-1,3-benzoxazole-5-carboxylate – Differentiated Physicochemical Properties vs. Regioisomer and Ethyl Ester Analog


Predicted logP Comparison – Methyl 2-amino-7-bromo-1,3-benzoxazole-5-carboxylate Exhibits Higher Lipophilicity than the 5-Bromo Regioisomer

The predicted octanol-water partition coefficient (logP) differentiates Methyl 2-amino-7-bromo-1,3-benzoxazole-5-carboxylate from its 5-bromo regioisomer. The target compound (7-Br substitution) has a predicted logP of 1.95–1.96 (ACD/Labs), while the 5-bromo isomer (CAS 1820704-53-7) is predicted to have a logP of 1.85. The 0.10–0.11 log unit increase translates to approximately 25–30% higher lipophilicity for the 7-bromo compound, which can influence membrane permeability, protein binding, and chromatographic retention in purification workflows . This difference arises from the distinct electronic environment: bromine at the C7 position para to the oxazole oxygen alters the dipole differently than at the C5 position.

Physicochemical Property logP Lipophilicity Benzoxazole

Predicted Density and Boiling Point Differentiation – Methyl 2-amino-7-bromo-1,3-benzoxazole-5-carboxylate vs. Ethyl Ester Analog

Predicted bulk physical properties distinguish Methyl 2-amino-7-bromo-1,3-benzoxazole-5-carboxylate from its ethyl ester analog (CAS 1820687-34-0). The methyl ester has a predicted density of 1.738 ± 0.06 g/cm³ and a predicted boiling point of 402.4 ± 48.0 °C (760 mmHg) . In contrast, the ethyl ester analog (MW 285.09 g/mol) has a predicted density of 1.609 ± 0.06 g/cm³ and a predicted boiling point of 414.2 ± 48.0 °C . While both are predicted values with overlapping error ranges, the central tendency difference of ~0.13 g/cm³ in density and ~12 °C in boiling point reflects the incremental change in molecular weight and polar surface area, which can influence purification strategies (e.g., distillation feasibility, flash chromatography retention).

Density Boiling Point Thermal Stability Benzoxazole

C7-Bromo Scaffold Enables RSK2 Inhibitor Activity – Inferred from 2-Amino-7-Substituted Benzoxazole SAR Where 7-Position Determines Potency

The 2-amino-7-bromo substitution pattern of this compound directly maps onto the validated pharmacophore for RSK2 inhibition. In the published SAR exploration of 2-amino-7-substituted benzoxazoles, compounds bearing a 7-aryl substituent derived from a 7-bromo precursor achieved RSK2 IC50 values in the sub-micromolar range after optimization, while analogs with the substituent shifted to the C5 position showed no measurable RSK2 inhibition at 10 µM [1]. The C7-bromo intermediate serves as the essential precursor for installing these active 7-aryl groups via Suzuki-Miyaura cross-coupling. X-ray co-crystal structures (PDB 4NW5, 4NW6 at 1.94 Å and 1.74 Å resolution) confirm that the 7-substituent occupies a hydrophobic pocket formed by Met496, Leu150, and Phe79 of the RSK2 N-terminal kinase domain, a geometry that cannot be achieved from the C5 position [2].

RSK2 Kinase Inhibition Structure-Activity Relationship 7-Substitution

Purity Specification ≥95% and Storage at 2–8 °C – Differentiated Quality Control vs. Unspecified or Lower-Purity In-Class Analogs

Methyl 2-amino-7-bromo-1,3-benzoxazole-5-carboxylate from established vendors (e.g., Fluorochem, ChemScene, Leyan) is specified with ≥95% purity by HPLC and recommended storage at 2–8 °C sealed in dry conditions . This specification exceeds the commonly encountered 90% purity of certain analog building blocks and provides procurement teams with a defined quality benchmark. The explicit storage condition (sealed, dry, refrigerated) is linked to the compound's hazard classification (GHS07: H302, H315, H319, H335) which mandates controlled handling—information not uniformly documented for all in-class benzoxazole esters .

Purity Specification Quality Control Storage Stability Procurement

High-Value Application Scenarios for Methyl 2-amino-7-bromo-1,3-benzoxazole-5-carboxylate in Drug Discovery and Chemical Biology


RSK2 Chemical Probe and Lead Optimization – 7-Position Derivatization via Suzuki-Miyaura Cross-Coupling

This compound is the optimal precursor for synthesizing 7-aryl-2-amino-benzoxazole RSK2 inhibitors. The C7-bromo group undergoes Pd-catalyzed Suzuki-Miyaura coupling with aryl boronic acids to install diverse 7-aryl substituents that fill the hydrophobic pocket identified in PDB co-crystal structures (4NW5, 4NW6). As demonstrated by Costales et al. , the 7-substitution pattern is essential for RSK2 inhibition (7-substituted analogs active at <1 µM; 5-substituted analogs inactive at >10 µM). The orthogonal C5-methyl ester can be retained or hydrolyzed to the carboxylic acid for further conjugation. Selecting the 7-bromo-5-carboxylate scaffold directly enables this proven SAR trajectory, avoiding the dead-end 5-bromo regioisomer.

Orthogonally Functionalized Building Block for DNA-Encoded Library (DEL) Synthesis

The compound provides three differentiable reactive sites (2-amino, 5-ester, 7-bromo) suitable for iterative functionalization in DNA-encoded chemical library synthesis. The 2-amino group can be acylated or alkylated under mild conditions; the 5-methyl ester can be saponified to the acid or amidated; and the 7-bromo substituent enables on-DNA Suzuki coupling with boronic acid/ester building blocks. The higher predicted logP of the 7-bromo isomer (1.95 vs. 1.85 for the 5-bromo regioisomer) may favor partitioning into organic solvents during DEL wash steps, improving reaction yield consistency. The ≥95% purity specification minimizes side-product formation that can compromise library fidelity.

Reference Standard for Analytical Method Development and Metabolite Identification

The well-characterized physicochemical profile—predicted logP 1.95, density 1.738 g/cm³, boiling point 402.4 °C —makes this compound a suitable non-proprietary reference standard for HPLC method development and mass spectrometry calibration in pharmacokinetic studies of benzoxazole-containing drug candidates. Its distinct isotopic pattern from the bromine atom (¹⁰Br/¹¹Br; characteristic 1:1 ratio) provides a unique mass spectral signature for detection in complex biological matrices. The explicit GHS07 hazard classification and storage requirements (2–8 °C, sealed, dry) support compliant laboratory handling documentation.

Comparative Reactivity Studies – 7-Bromo vs. 5-Bromo Benzoxazole in Cross-Coupling Kinetics

Researchers investigating electronic effects in palladium-catalyzed cross-coupling can use this compound alongside its 5-bromo regioisomer to quantify positional reactivity differences. The electron-withdrawing effect of the oxazole ring and the ester group predictably modulates oxidative addition rates at the C7 vs. C5 positions. The measurable difference in logP (1.95 vs. 1.85) and density (1.738 vs. predicted ~1.70 g/cm³ for the regioisomer) provide orthogonal physical property readouts to confirm regioisomeric purity. Procurement of both isomers with documented ≥95% purity enables statistically robust kinetic comparisons.

Quote Request

Request a Quote for Methyl 2-amino-7-bromo-1,3-benzoxazole-5-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.